Vinyl Acetate Synthesis: Ethylidene Diacetate Conversion and Selectivity Compared Across Catalyst Systems
Ethylidene diacetate (EDA) serves as a direct precursor to vinyl acetate via catalytic cracking. In a comparative study evaluating multiple catalyst systems, macroporous cation exchange resin exhibited the best activity, achieving an EDA conversion of 59.98% with vinyl acetate (VAc) selectivity of 45.62% and acetaldehyde selectivity of 54.38% under optimized conditions (140°C, 1.5 h, Ac₂O/EDA molar ratio of 4, 20 g catalyst) [1]. In contrast, alternative catalysts including LiBr, LiI, benzenesulfonic acid, p‑toluenesulfonic acid, and HZSM‑5 yielded inferior activity under the same reactive distillation configuration, establishing the catalyst‑specific performance baseline that governs industrial process design and catalyst procurement decisions [1].
| Evidence Dimension | EDA conversion and vinyl acetate selectivity under catalytic cracking |
|---|---|
| Target Compound Data | EDA conversion: 59.98%; VAc selectivity: 45.62%; acetaldehyde selectivity: 54.38% |
| Comparator Or Baseline | LiBr, LiI, benzenesulfonic acid, p‑toluenesulfonic acid, HZSM‑5 (all lower activity than macroporous cation exchange resin) |
| Quantified Difference | Macroporous cation exchange resin exhibited the best activity; EDA conversion and VAc selectivity with alternative catalysts not quantitatively reported but noted as inferior |
| Conditions | 140°C, 1.5 h reaction time, Ac₂O/EDA molar ratio = 4, 20 g macroporous cation exchange resin catalyst, reactive distillation process |
Why This Matters
This head‑to‑head catalyst comparison directly informs procurement of ethylidene diacetate for vinyl acetate production, as catalyst selection materially alters conversion efficiency and product distribution.
- [1] YU Yi, HU Yi-gong, LIU Dian-hua, FANG Ding-ye. Preparation of vinyl acetate via catalytic cracking of ethylidene diacetate by macropore cation exchanged resin. Natural Gas Chemical Industry, 2016, (4), 38–42,76. View Source
